molecular formula C18H19N B3062656 1,2-Dihydro-2,2,4-trimethyl-6-phenylquinoline CAS No. 3562-69-4

1,2-Dihydro-2,2,4-trimethyl-6-phenylquinoline

Cat. No. B3062656
CAS RN: 3562-69-4
M. Wt: 249.3 g/mol
InChI Key: XKBGEVHKVFIMLY-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline is a heterocyclic aromatic compound with the molecular formula C18H19N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields. This compound is particularly noted for its antioxidant properties and is used in various industrial applications, including as an additive in rubber and other materials to prevent oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. One common method employs the use of concentrated sulfuric acid at elevated temperatures. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the quinoline derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using heterogeneous catalytic systems to improve yield and reduce the use of harmful solvents. Metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-alumina, have been shown to be effective in promoting the condensation reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .

Scientific Research Applications

2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline has several applications in scientific research:

Mechanism of Action

The antioxidant activity of 2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves the stabilization of the radical species through resonance structures within the quinoline ring. The compound’s molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.

    6-Phenyl-1,2-dihydroquinoline: Lacks the additional methyl groups but shares similar structural features.

    2,2,4-Trimethylquinoline: A fully aromatic compound without the dihydro component.

Uniqueness

2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline is unique due to the presence of both methyl and phenyl groups, which enhance its antioxidant properties and make it more effective in industrial applications compared to its analogs .

properties

CAS RN

3562-69-4

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2,2,4-trimethyl-6-phenyl-1H-quinoline

InChI

InChI=1S/C18H19N/c1-13-12-18(2,3)19-17-10-9-15(11-16(13)17)14-7-5-4-6-8-14/h4-12,19H,1-3H3

InChI Key

XKBGEVHKVFIMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C3=CC=CC=C3)(C)C

Other CAS RN

3562-69-4

Origin of Product

United States

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